TP0427736

描述

- TP0427736 盐酸盐是一种有效的 ALK5 激酶活性抑制剂。

- 它专门针对 TGF-β 受体 I 型(ALK5)并调节 TGF-β 信号传导。

- 该化合物的化学结构由 C₁₄H₁₁ClN₄S₂ 组成。

- 它用于科学研究和药物开发 .

准备方法

化学反应分析

- TP0427736 盐酸盐以 2.72 nM 的 IC₅₀ 抑制 ALK5 激酶活性。

- 它对 ALK5 的抑制效果比 ALK3(ALK3 IC₅₀ = 836 nM)高 300 倍。

- 在 A549 细胞中,它抑制 TGF-β1 诱导的 Smad2/3 磷酸化(IC₅₀ = 8.68 nM) .

科学研究应用

Treatment of Androgenic Alopecia

- In Vitro Studies : TP0427736 has been shown to inhibit Smad2/3 phosphorylation in A549 cells and reduce the growth inhibition of human outer root sheath cells induced by TGF-β. These findings suggest that this compound can counteract the negative effects of androgens on hair follicles, potentially extending the anagen phase of hair growth .

- In Vivo Studies : In mouse models, topical application of this compound resulted in decreased Smad2 phosphorylation and prolonged the average length of hair follicles during the transition from the late anagen phase to the catagen phase. This indicates its potential as a therapeutic agent for promoting hair regrowth .

Potential Applications Beyond Alopecia

- Skin and Musculoskeletal Diseases : The inhibition of TGF-β signaling by this compound may have broader implications in treating various skin disorders and musculoskeletal diseases where TGF-β plays a detrimental role .

Data Tables

| Parameter | Value |

|---|---|

| Chemical Formula | C14H10N4S2 |

| CAS Registry Number | 864374-00-5 |

| Target | ALK5 |

| IC50 Against ALK5 | 2.72 nM |

| Therapeutic Area | Skin and Musculoskeletal Diseases |

| Originator Organization | Taisho Pharmaceutical Holdings Co., Ltd. |

Case Study 1: Efficacy in Hair Growth

A study conducted on normal mice demonstrated that this compound significantly increased the ratio of anagen hair follicles compared to control groups. The results indicated a promising therapeutic effect on hair regrowth, supporting its potential use in clinical settings for androgenic alopecia treatment .

Case Study 2: Mechanistic Insights

Research highlighted that this compound effectively inhibits TGF-β-induced pathways that lead to cellular growth inhibition. This was evidenced by reduced phosphorylation levels of Smad proteins in treated cells, showcasing its mechanism at the molecular level .

作用机制

- TP0427736 盐酸盐通过靶向 ALK5 干扰 TGF-β 信号传导。

- 它调节与细胞生长、分化和组织修复相关的下游通路。

相似化合物的比较

- 不幸的是,可获得的数据中没有提到具体的类似化合物。

生物活性

TP0427736 is a novel compound identified as an effective inhibitor of ALK5 (Activin receptor-like kinase 5), which plays a significant role in the signaling pathway of TGF-β (Transforming Growth Factor Beta). This compound has garnered attention for its potential therapeutic applications, particularly in the context of androgenic alopecia (AGA) and other conditions influenced by TGF-β signaling.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

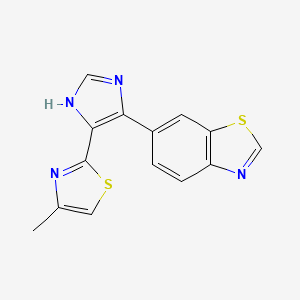

- Chemical Name : 6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole

- Molecular Formula : C14H12N4OS2

- Molecular Weight : 304.40 g/mol

This compound functions primarily by inhibiting ALK5 kinase activity, which is crucial for TGF-β signaling. The inhibition of ALK5 leads to decreased phosphorylation of Smad2/3 proteins, which are key mediators in the TGF-β pathway. This action results in various biological effects, including modulation of cell growth and differentiation.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits potent inhibitory effects on TGF-β-induced cellular responses:

- IC50 for ALK5 : 2.72 nM, indicating a strong inhibitory capacity.

- Effect on A549 Cells : this compound significantly inhibited Smad2/3 phosphorylation in A549 lung carcinoma cells, which are commonly used in cancer research.

- Impact on Hair Follicle Cells : The compound reduced TGF-β-induced growth inhibition in human outer root sheath cells, suggesting potential applications in hair growth stimulation.

| Assay Type | Result |

|---|---|

| ALK5 IC50 | 2.72 nM |

| Smad2/3 Phosphorylation Inhibition | Significant reduction observed |

| Growth Inhibition in Hair Follicle Cells | Decreased growth inhibition noted |

In Vivo Studies

In vivo studies using mouse models have further supported the efficacy of this compound:

- Topical Application : Application of this compound on mouse skin resulted in a significant decrease in Smad2 phosphorylation.

- Hair Follicle Length : Repeated application of the compound suppressed the shortening of average hair follicle length during the transition from late anagen to catagen phases.

Case Studies and Research Findings

A study published in Pharmacology Reports highlighted the potential of this compound as a treatment for AGA by demonstrating its ability to counteract the effects of androgens on hair follicles through TGF-β modulation . Another investigation indicated that thiazole-containing compounds like this compound could be optimized for various therapeutic applications, including cancer treatment and hair loss .

属性

IUPAC Name |

6-[5-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-4-yl]-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4S2/c1-8-5-19-14(18-8)13-12(15-6-16-13)9-2-3-10-11(4-9)20-7-17-10/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFCXRYULHMNCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=C(N=CN2)C3=CC4=C(C=C3)N=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of TP0427736 and how does it impact adipocyte differentiation?

A1: this compound functions as an inhibitor of ALK5, a type I receptor for Transforming Growth Factor beta (TGF-β) []. While its role in hair follicle growth has been explored [], the provided research highlights its use in understanding the signaling pathways involved in adipocyte differentiation []. Specifically, the study used this compound to inhibit the SMAD2/3 signaling pathway, which is known to be activated by Bone Morphogenetic Protein 8B (BMP8B) []. By inhibiting SMAD2/3 phosphorylation, this compound partially reversed the inhibitory effects of BMP8B on the differentiation of 3T3-L1 preadipocytes into mature adipocytes. This suggests that BMP8B, at least partially, inhibits adipogenesis through the SMAD2/3 pathway [].

Q2: Are there any other signaling pathways affected by this compound treatment in the context of adipocyte differentiation?

A2: The research primarily focused on the role of this compound in inhibiting SMAD2/3 signaling downstream of BMP8B in adipocyte differentiation []. The study did not investigate the potential impact of this compound on other signaling pathways involved in this process. Further research is needed to determine if this compound directly influences other pathways or if its effects are solely mediated through SMAD2/3 inhibition in this specific context.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。